molecular formula C21H19FN2O3S B410888 N-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B410888
M. Wt: 398.5g/mol
InChI Key: ORBZNKNZJGZJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorophenyl group, a methylphenylsulfonyl group, and an anilinoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-chloroacetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with biological receptors, while the sulfonyl group can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(phenylsulfonyl)glycinate
  • 4-fluorophenyl 4-methoxyphenyl sulfone

Uniqueness

N-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both fluorophenyl and methylphenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H19FN2O3S

Molecular Weight

398.5g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H19FN2O3S/c1-16-7-13-19(14-8-16)24(28(26,27)20-5-3-2-4-6-20)15-21(25)23-18-11-9-17(22)10-12-18/h2-14H,15H2,1H3,(H,23,25)

InChI Key

ORBZNKNZJGZJGH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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